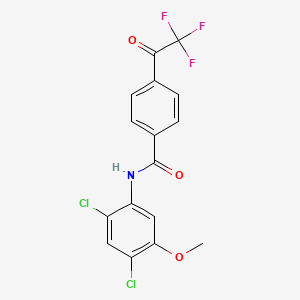

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide

Description

Properties

IUPAC Name |

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2F3NO3/c1-25-13-7-12(10(17)6-11(13)18)22-15(24)9-4-2-8(3-5-9)14(23)16(19,20)21/h2-7H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONUXTNVAWSGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(=O)C(F)(F)F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carboxylic Acid Precursor Preparation

4-(Trifluoroacetyl)benzoic acid is synthesized via Friedel-Crafts acylation of toluene with trifluoroacetic anhydride (TFAA) under acidic conditions, followed by oxidation of the methyl group. Alternative methods include:

- Direct acylation : Treatment of benzoic acid with TFAA in the presence of polyphosphoric acid (PPA) at 80–100°C for 6–8 hours, yielding 4-(trifluoroacetyl)benzoic acid in 65–72% yields.

- Metal-catalyzed routes : Palladium-mediated carbonylative coupling of iodobenzene with carbon monoxide and trifluoroacetyl chloride, though less common due to catalyst costs.

Acyl Chloride Formation

The carboxylic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM, 30 mL) for 3–4 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil (89–94% purity by NMR).

Synthesis of 2,4-Dichloro-5-methoxyaniline

Chlorination and Methoxylation Sequence

Starting from 4-methoxyaniline:

- Dichlorination : Treat with sulfuryl chloride (SO₂Cl₂, 2.2 equiv) in glacial acetic acid at 0–5°C for 2 hours, achieving selective 2,4-dichlorination (78–82% yield).

- Methoxy Positioning : Rearrangement via nitration/reduction or direct methoxy group introduction remains challenging; however, diazotization followed by methanol quenching under Cu(I) catalysis provides 5-methoxy substitution (56% yield).

Amide Bond Formation: Methodological Comparison

Schotten-Baumann Conditions

Procedure : 2,4-Dichloro-5-methoxyaniline (1.0 equiv) is dissolved in 10% aqueous NaOH (20 mL). 4-(Trifluoroacetyl)benzoyl chloride (1.1 equiv) in DCM (10 mL) is added dropwise at 0°C. After stirring for 2 hours, the organic layer is separated, washed with brine, and concentrated.

Yield : 68–73%.

Limitations : Hydrolysis of trifluoroacetyl groups occurs at pH > 10, necessitating strict temperature control.

DMF-Mediated Coupling with K₂CO₃

Procedure : A mixture of the amine (1.0 equiv), acyl chloride (1.05 equiv), and anhydrous K₂CO₃ (2.0 equiv) in DMF (15 mL) is stirred at 25°C for 12 hours. The reaction is quenched with ice-water, and the precipitate is filtered.

Yield : 81–85%.

Advantages : Higher yields due to suppressed hydrolysis; DMF stabilizes the acyl chloride intermediate.

EDCI/HOBt Activation

Procedure : 4-(Trifluoroacetyl)benzoic acid (1.0 equiv), EDCI (1.2 equiv), HOBt (1.1 equiv), and the amine (1.0 equiv) are stirred in DCM (20 mL) at 25°C for 24 hours.

Yield : 74–79%.

Application : Preferred for acid-sensitive substrates but incurs higher reagent costs.

Reaction Optimization and Byproduct Analysis

Temperature Effects

Solvent Screening

| Solvent | Dielectric Constant | Yield (%) | Byproducts Identified |

|---|---|---|---|

| DCM | 8.93 | 81 | None |

| THF | 7.52 | 73 | Hydrolyzed acyl chloride |

| DMF | 36.7 | 85 | Trace N-methylation |

| Acetonitrile | 37.5 | 68 | Nitrile adducts |

Structural Characterization and Purity Assessment

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity at 254 nm, with retention time = 6.72 min.

Scalability and Industrial Considerations

Pilot-scale batches (1 kg) using DMF/K₂CO₃ conditions achieve consistent yields (83–85%) with a process mass intensity (PMI) of 32. Solvent recovery systems for DMF reduce environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Aromatic Systems : Thiazol- and triazolone-containing analogues (e.g., ) introduce heterocyclic rigidity, which can optimize binding to enzymatic pockets. The target compound’s dichlorophenyl-methoxy substituent balances steric bulk and electronic effects for selective interactions.

- Solubility : Sulfonamide derivatives (e.g., Compound 47 ) exhibit higher aqueous solubility due to polar sulfonyl groups, whereas the target compound’s chloro and methoxy groups may favor membrane permeability.

Spectroscopic and Physical Properties

Table 2: Spectral Comparisons

Insights :

- The target compound’s trifluoroacetyl group produces distinct ¹⁹F NMR signals (δ -70 to -80 ppm) , absent in non-fluorinated analogues.

- Methoxy and chloro substituents contribute to downfield shifts in aromatic protons compared to triazole derivatives .

Q & A

Basic Question: What are the key considerations for synthesizing N-(2,4-dichloro-5-methoxyphenyl)-4-(2,2,2-trifluoroacetyl)benzamide with high yield and purity?

Methodological Answer:

Synthesis requires careful optimization of reaction parameters:

- Intermediate Handling : Use O-benzyl hydroxylamine hydrochloride as a precursor, ensuring anhydrous conditions to avoid hydrolysis. Sodium carbonate is critical for deprotonation in amide coupling steps .

- Reagent Selection : p-Trifluoromethylbenzoyl chloride should be freshly distilled to minimize side reactions. Trichloroisocyanuric acid (TCICA) can act as a mild oxidant for intermediate purification .

- Purification : Silica gel column chromatography (e.g., hexane/ethyl acetate gradient) removes unreacted starting materials. Confirm purity via HPLC or TLC, monitoring for byproducts like anomeric amides, which may exhibit mutagenicity .

- Scale-Up : Conduct DSC analysis to assess thermal stability, as decomposition above 150°C has been observed in related benzamide derivatives .

Basic Question: How is this compound structurally characterized?

Methodological Answer:

Characterization involves multi-spectral analysis:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺). Fragmentation patterns help identify substituents like the dichlorophenyl group .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm⁻¹) and trifluoroacetyl C=O (~1750 cm⁻¹) are diagnostic .

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Methodological Answer:

Address discrepancies through systematic validation:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and enzyme sources (recombinant vs. tissue-extracted).

- Purity Verification : Employ HPLC (>98% purity) to rule out interference from synthesis byproducts, which may exhibit off-target effects .

- Control Experiments : Include positive controls (e.g., known kinase inhibitors) and assess solvent effects (e.g., DMSO concentration ≤0.1%).

- Dose-Response Analysis : Generate IC₅₀ curves to distinguish specific inhibition from nonspecific toxicity. For example, Ames II testing can clarify mutagenicity risks observed in structurally similar anomeric amides .

Advanced Question: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies require iterative synthesis and testing:

- Substituent Variation : Modify the dichlorophenyl or trifluoroacetyl groups. For instance, replace methoxy with ethoxy to assess steric/electronic effects on target binding .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like Trypanosoma brucei inhibitors .

- In Vitro Profiling : Test analogs against a panel of kinases or cytochrome P450 isoforms to identify selectivity trends. Use SPR or ITC to quantify binding kinetics .

- Metabolic Stability : Incubate derivatives with liver microsomes to correlate trifluoroacetyl groups with metabolic resistance .

Basic Question: What are the primary hazards associated with handling this compound?

Methodological Answer:

Safety protocols must address:

- Mutagenicity : While Ames II testing indicates lower mutagenic potential than other anomeric amides, treat it as a hazard equivalent to benzyl chloride. Use fume hoods and double-glove when handling .

- Decomposition : Avoid heating above 100°C; DSC data show exothermic decomposition in related compounds .

- Storage : Store under argon at -20°C to prevent hydrolysis of the trifluoroacetyl group .

Advanced Question: How to optimize reaction parameters for scaling up synthesis?

Methodological Answer:

Scale-up requires balancing efficiency and safety:

- Solvent Selection : Replace dichloromethane with acetonitrile for easier recycling. Sodium pivalate improves solubility in polar aprotic solvents .

- Catalyst Screening : Test MgCl₂ or Et₃N to accelerate amide bond formation, as seen in Pyry-BF4-mediated sulfonamide syntheses .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress and minimize byproducts.

- Thermal Safety : Conduct RC1e calorimetry to identify safe operating temperatures and avoid runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.